molecular formula C10H18ClN3O2 B7790363 Semustine CAS No. 33185-87-4

Semustine

Cat. No.: B7790363
CAS No.: 33185-87-4
M. Wt: 247.72 g/mol
InChI Key: FVLVBPDQNARYJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Semustine involves a systematic scheme revolving around N-Nitrosourea compounds . The process begins with the reaction of phosgene with aziridine to produce di(aziridin-1-yl)methanone. This intermediate reacts with hydrochloric acid to form 1,3-bis(2-chloroethyl)urea. The next step involves nitrosation with sodium nitrite in formic acid, forming carmustine (BCNU). BCNU is then decomposed in the presence of 4-methylcyclohexylamine, resulting in the formation of this compound after a final nitrosation step .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVBPDQNARYJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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DSSTOX Substance ID

DTXSID8031603, DTXSID301170045
Record name Semustine
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Record name Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis-
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Molecular Weight

247.72 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Record name SEMUSTINE
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Color/Form

Crystals

CAS No.

13909-09-6, 33073-59-5, 33185-87-4
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Record name Semustine
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Record name Semustine [USAN:INN]
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Record name trans-Methyl CCNU
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Record name Semustine
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Record name Urea, cis-
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Record name SEMUSTINE, CIS-
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Record name Semustine
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Melting Point

147 °F (NTP, 1992), 64 °C (decomposes)
Record name 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA
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Record name Semustine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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